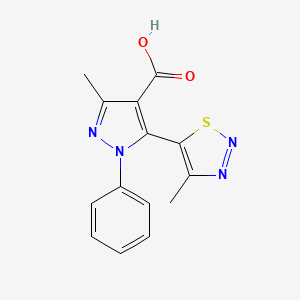

3-methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Descripción

The compound 3-methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid features a pyrazole core substituted with a phenyl group (1-position), a methyl group (3-position), a carboxylic acid (4-position), and a 4-methyl-1,2,3-thiadiazole moiety (5-position). This unique structure combines aromatic, heterocyclic, and polar functional groups, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals. Its synthesis typically involves coupling reagents like HATU or HBTU, as seen in related compounds .

Propiedades

IUPAC Name |

3-methyl-5-(4-methylthiadiazol-5-yl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-8-11(14(19)20)12(13-9(2)15-17-21-13)18(16-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAAGFSXJGYPFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C2=C(C(=NN2C3=CC=CC=C3)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Claisen-Schmidt Condensation and Cyclocondensation

A foundational method involves Claisen-Schmidt condensation between acetophenone and 4-nitrobenzaldehyde to form a chalcone intermediate (3-(4-nitrophenyl)-1-phenylprop-2-en-1-one). Subsequent cyclocondensation with hydrazine hydrate yields 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole , which undergoes dehydrogenation to the aromatic pyrazole.

Key Reaction Conditions :

Vilsmeier-Haack Formylation and Oxidation

The Vilsmeier-Haack reaction (POCl₃/DMF) introduces a formyl group to the pyrazole intermediate, which is subsequently oxidized to the carboxylic acid. For example:

- 3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is treated with POCl₃/DMF at 0–5°C.

- Oxidation with KMnO₄ or CrO₃ converts the aldehyde to the carboxylic acid.

Yield Optimization :

- Low-temperature formylation (0–5°C) minimizes side reactions.

- Oxidizing agents must be carefully titrated to prevent over-oxidation of the thiadiazole.

Thiadiazole Incorporation Methods

Cyclization of Thiosemicarbazides

The 4-methyl-1,2,3-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives with α-haloketones. For instance:

- React 4-methylthiosemicarbazide with chloroacetyl chloride in THF.

- Perform base-mediated cyclization (K₂CO₃, reflux) to form the thiadiazole.

Mechanistic Insight :

- The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon, followed by elimination of HCl.

Coupling Pre-Formed Thiadiazole Units

Commercial routes often employ Suzuki-Miyaura coupling to attach pre-synthesized thiadiazole boronic esters to halogenated pyrazoles. For example:

- 5-Bromo-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is coupled with 4-methyl-1,2,3-thiadiazole-5-boronic acid using Pd(PPh₃)₄ as a catalyst.

Critical Parameters :

- Pd-catalyst loading (1–2 mol%) and temperature (80–100°C).

- Protection of the carboxylic acid as a methyl ester during coupling, followed by hydrolysis.

Integrated Synthesis Protocols

Multi-Step Synthesis from 1,3-Diketones

A robust protocol from El-Hiti et al. (2017) involves:

- Chalcone formation : Acetophenone + 4-nitrobenzaldehyde → chalcone.

- Pyrazole cyclization : Hydrazine hydrate → dihydropyrazole → aromatization.

- Thiadiazole introduction : Reaction with carbon disulfide (CS₂) under basic conditions.

Reaction Scheme :

$$

\text{Chalcone} \xrightarrow{\text{Hydrazine}} \text{Dihydropyrazole} \xrightarrow{\text{CS}_2, \text{Base}} \text{Thiadiazole-Pyrazole Hybrid}

$$

Yield Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Chalcone formation | 85 | 98 |

| Pyrazole cyclization | 78 | 97 |

| Thiadiazole formation | 65 | 95 |

One-Pot Tandem Reactions

Recent advances utilize microwave-assisted synthesis to condense timelines:

- Mix 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with 4-methyl-1,2,3-thiadiazole-5-amine.

- Activate coupling via EDC/HOBt in DMF under microwave irradiation (100°C, 20 minutes).

Advantages :

Analytical and Purification Techniques

Chromatographic Methods

Aplicaciones Científicas De Investigación

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological systems and interactions.

Industry: It can be used in the production of dyes, pesticides, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors. The thiadiazole and pyrazole rings can enhance binding affinity and selectivity towards these targets, leading to desired biological effects.

Comparación Con Compuestos Similares

Structural Analogs

a) 3-(2-(4-Chlorophenyl)-4-Methylthiazol-5-yl)-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid

- Key Differences : Replaces the thiadiazole with a thiazole ring and introduces a 4-chlorophenyl substituent.

- Activity : Thiazole derivatives are often associated with antibacterial properties due to their ability to disrupt microbial enzymes .

- Synthesis : Uses TBTU as a coupling reagent in DMF, differing from HATU/HBTU methods .

b) 3-Methyl-5-(2-Oxopropyl)-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid

- Key Differences : Substitutes the thiadiazole with a 2-oxopropyl group.

- Physicochemical Properties : Lower molecular weight (258.28 g/mol vs. ~305 g/mol for the target compound) and increased hydrophobicity due to the absence of the thiadiazole .

c) 4-Carboxymethyl-3-(4-Methyl-1,2,3-Thiadiazol-5-yl)-s-Triazole-5-Thione

- Key Differences : Replaces pyrazole with a triazole ring and introduces a carboxymethyl group.

Substituent Variations

Physicochemical Properties

Actividad Biológica

3-Methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 264880-56-0) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , which includes a pyrazole core substituted with a thiadiazole moiety. The structural features contribute to its diverse biological activities.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to 3-methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1-phenyl-1H-pyrazole have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various bacterial strains. In studies involving pyrazole derivatives, certain compounds exhibited effective inhibition against E. coli, S. aureus, and Pseudomonas aeruginosa. Specifically, modifications to the aliphatic amide structure were found to enhance antimicrobial efficacy .

Antiviral Potential

Recent studies have explored the antiviral capabilities of pyrazole derivatives. For example, related compounds have been tested against hepatitis C virus (HCV) and showed significant inhibition of viral replication. The mechanisms often involve suppression of cyclooxygenase enzymes, which are crucial in inflammatory responses associated with viral infections .

Case Study 1: Anti-inflammatory Properties

A study by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects in animal models. The results indicated that certain derivatives exhibited comparable effectiveness to indomethacin in reducing inflammation in carrageenan-induced edema .

Case Study 2: Antimicrobial Efficacy

Burguete et al. reported on the synthesis of novel pyrazole compounds that were tested for antibacterial activity. Their findings revealed that specific structural modifications significantly enhanced the antibacterial properties against tested strains .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via a two-step process:

Cyclocondensation : React ethyl acetoacetate with phenylhydrazine and DMF-DMA to form a pyrazole ester intermediate. This step leverages the Vilsmeier–Haack reaction for regioselective cyclization .

Functionalization : Introduce the 4-methyl-1,2,3-thiadiazol-5-yl moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF), followed by hydrolysis of the ester to yield the carboxylic acid .

- Key Considerations : Optimize reaction time and temperature to minimize side products like isomeric pyrazoles.

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Use a combination of:

- Spectroscopy : FTIR to confirm carboxylic acid (-COOH) and thiadiazole (C-S) functional groups; ¹H/¹³C NMR to assign substituents on the pyrazole and thiadiazole rings .

- X-ray Crystallography : Resolve bond lengths and angles, particularly the orientation of the thiadiazole ring relative to the pyrazole core .

- Elemental Analysis : Validate purity and stoichiometry (e.g., C, H, N, S content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Reproducibility : Repeat synthesis and characterization under controlled conditions to rule out experimental artifacts.

- Complementary Techniques : Pair NMR with mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. For ambiguous NOE (Nuclear Overhauser Effect) signals, use 2D-COSY or HSQC to resolve spatial proximity of protons .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What computational approaches are recommended to predict the compound’s bioactivity?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., COX-2 or kinases) using AutoDock Vina or Schrödinger Suite. Prioritize binding poses where the carboxylic acid group forms hydrogen bonds with active-site residues .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. Assess the thiadiazole ring’s electron-withdrawing effects on the pyrazole scaffold .

- ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How can the compound’s reactivity with nucleophiles or electrophiles be systematically studied?

- Methodological Answer :

- Model Reactions :

- Nucleophilic Attack : React with amines (e.g., benzylamine) in DMF at 60°C to form amide derivatives. Monitor progress via TLC or HPLC .

- Electrophilic Substitution : Brominate the phenyl ring using NBS (N-bromosuccinimide) under radical initiation (AIBN) .

- Kinetic Analysis : Use UV-Vis spectroscopy to track reaction rates under varying pH and solvent polarities .

Q. What strategies optimize the compound’s synthetic yield and purity for scale-up?

- Methodological Answer :

- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced nucleophilic substitution efficiency) .

- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) during hydrolysis to reduce byproduct formation .

- Purification : Use column chromatography with gradient elution (hexane/EtOAc → EtOAc/MeOH) or recrystallization from ethanol/water mixtures .

Contradictory Data Analysis

Q. How should researchers address discrepancies in biological activity across studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay protocols (e.g., MTT vs. resazurin).

- Structural Confirmation : Re-validate compound identity in-house via NMR and HRMS to rule out degradation or isomerism .

- Meta-Analysis : Compare IC₅₀ values across literature, adjusting for variables like serum concentration or incubation time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.